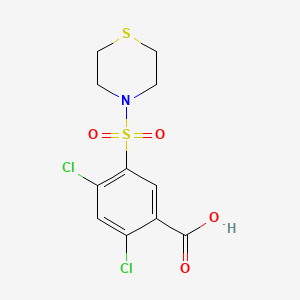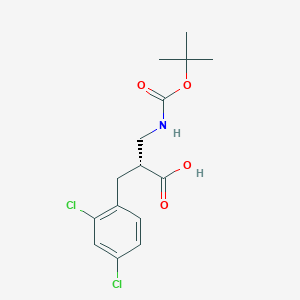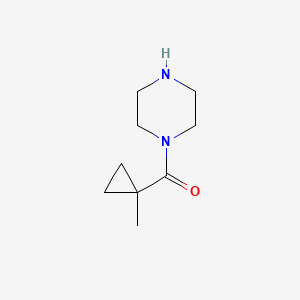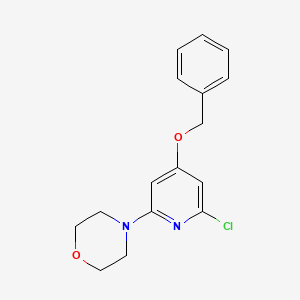
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring
Méthodes De Préparation
The synthesis of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The specific steps for synthesizing this compound may include:
- Preparation of the benzyloxy-substituted pyridine derivative.
- Chlorination of the pyridine ring.
- Coupling with morpholine under Suzuki–Miyaura conditions.
Analyse Des Réactions Chimiques
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mécanisme D'action
The mechanism of action of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine include other morpholine derivatives and pyridine-containing compounds. For example:
4-(4-Bromobenzyl)morpholine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
4-(4-Morpholinyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C16H17ClN2O2 |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
4-(6-chloro-4-phenylmethoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C16H17ClN2O2/c17-15-10-14(21-12-13-4-2-1-3-5-13)11-16(18-15)19-6-8-20-9-7-19/h1-5,10-11H,6-9,12H2 |
Clé InChI |
FIXXCZJZHQTBJT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=C2)OCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


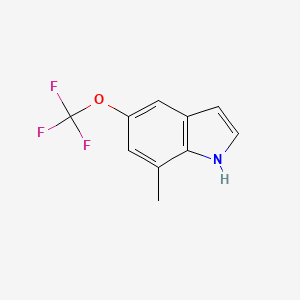
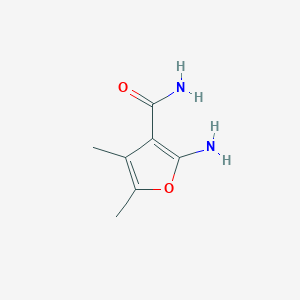
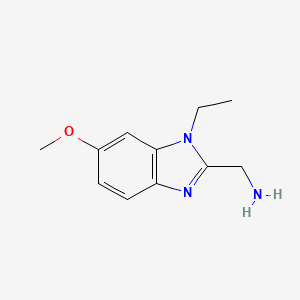

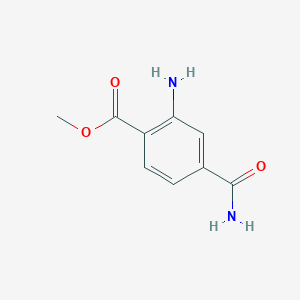
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
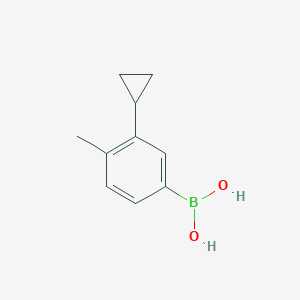
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
